

# A Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid

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## Compound of Interest

Compound Name: 4-((2-pyridinylmethyl)amino)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-((2-pyridinylmethyl)amino)benzoic acid**, including its chemical identity, physicochemical properties, a proposed synthetic protocol, and relevant experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.

## Nomenclature and Chemical Identity

The compound with the common name **4-((2-pyridinylmethyl)amino)benzoic acid** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 4-(pyridin-2-ylmethylamino)benzoic acid[1]
- Synonyms: **4-((2-Pyridinylmethyl)amino)benzoic acid**, 4-2-PMABA[1][2]
- CAS Number: 5966-18-7[1]
- Molecular Formula: C13H12N2O2[1][2]
- Molecular Weight: 228.25 g/mol [3]

## Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C13H12N2O2	<a href="#">[1]</a>
Molecular Weight	228.25 g/mol	<a href="#">[3]</a>
Exact Mass	228.089877630 Da	<a href="#">[1]</a>
XLogP3	2.46	<a href="#">[1]</a>
Density	1.301 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	429 °C	<a href="#">[1]</a>
Flash Point	213.2 °C	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid is not readily available, a plausible and efficient synthetic route is the reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde. This method is analogous to the synthesis of similar Schiff base derivatives.[\[4\]](#)[\[5\]](#)

This protocol describes a two-step, one-pot reaction involving the formation of a Schiff base intermediate, followed by its in-situ reduction.

### Materials:

- 4-aminobenzoic acid
- 2-pyridinecarboxaldehyde
- Methanol (or another suitable alcohol)
- Sodium borohydride (NaBH<sub>4</sub>) or Sodium triacetoxyborohydride (STAB)

- Glacial acetic acid (if using STAB)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

**Procedure:**

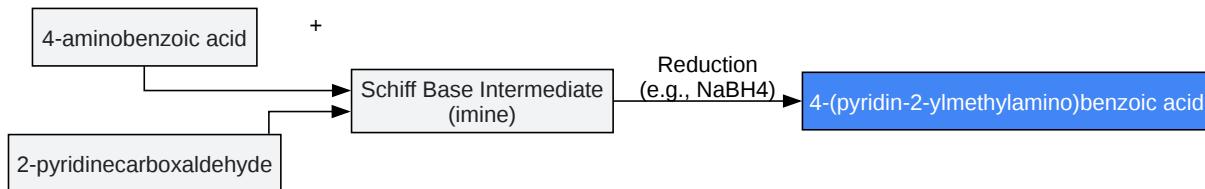
- Schiff Base Formation:
  - In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in methanol.
  - Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.
  - If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
  - Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the imine intermediate.
- Reduction:
  - Cool the reaction mixture in an ice bath to 0 °C.
  - Slowly add sodium borohydride ( $\text{NaBH}_4$ ) (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.
  - Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete conversion of the imine to the desired secondary amine.
- Work-up and Purification:

- Quench the reaction by the slow addition of water.
- Reduce the volume of methanol under reduced pressure.
- Adjust the pH of the aqueous residue to be slightly basic (pH 8-9) using a saturated sodium bicarbonate solution to ensure the product is not protonated, which would increase its water solubility.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-(pyridin-2-ylmethylamino)benzoic acid.

Characterization: The final product should be characterized by standard analytical techniques, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

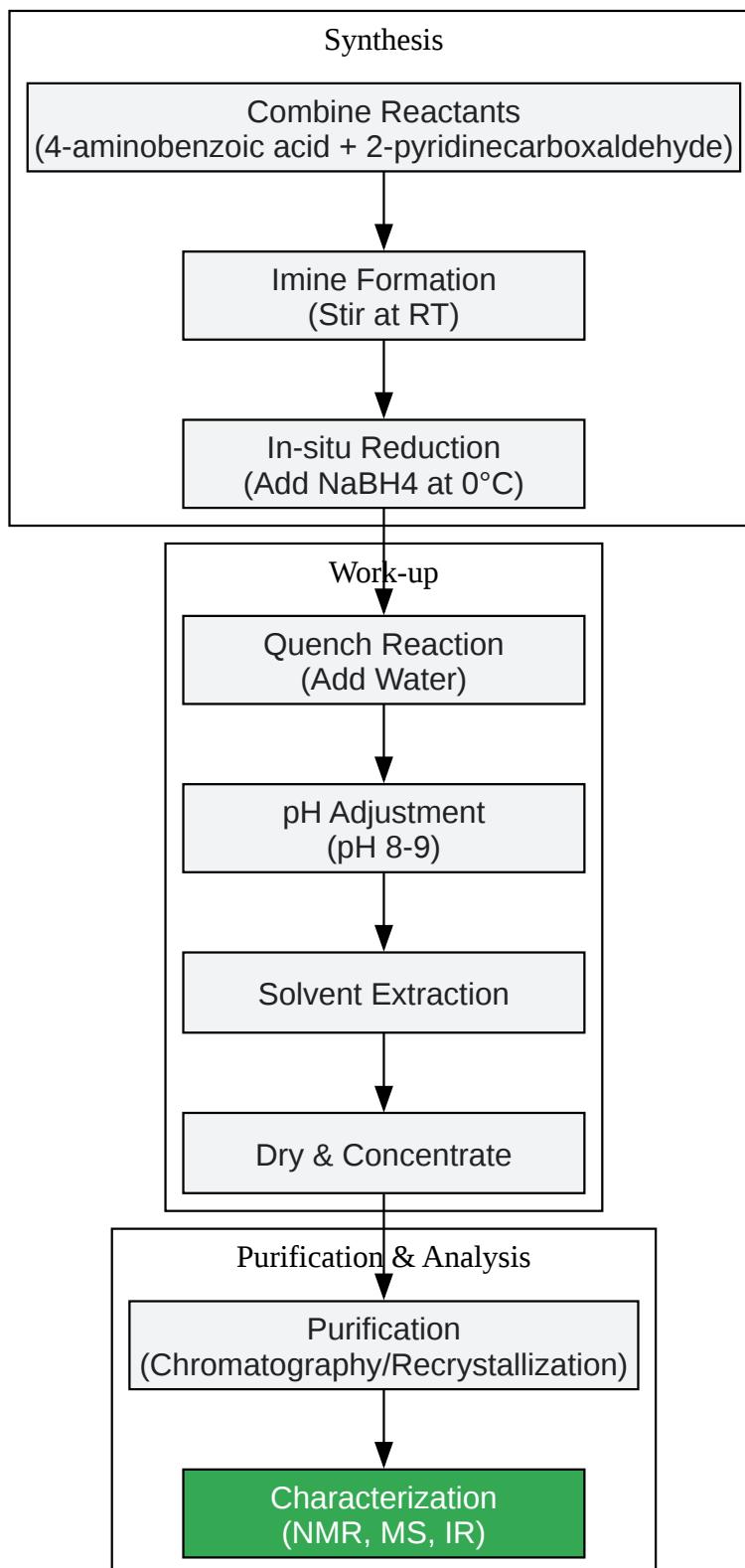
## Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow.



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Caption: Proposed synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid.



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